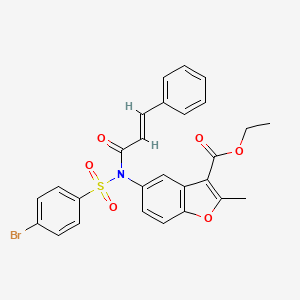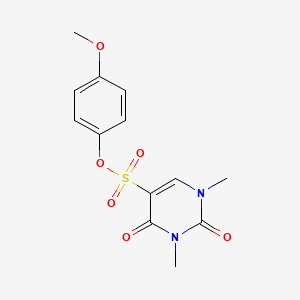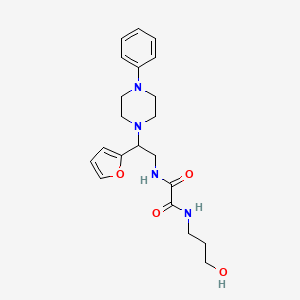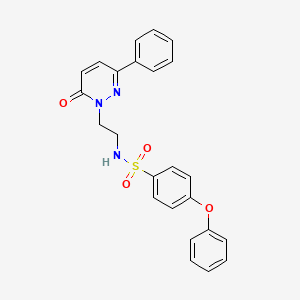
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, also known as OPB-31121, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting the activity of CAIX, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to have minimal toxicity in normal cells and tissues. It has been demonstrated to be well-tolerated in preclinical studies, with no significant adverse effects observed. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide for lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for cancer research. However, one limitation of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.
Future Directions
There are several future directions for research on N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in cancer treatment. Furthermore, the potential use of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in combination with other cancer therapies, such as immunotherapy, should be explored. Finally, the efficacy of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in animal models and clinical trials should be further investigated to determine its potential as a cancer treatment.
Synthesis Methods
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide can be synthesized by the reaction of 4-phenoxybenzenesulfonyl chloride with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization. This synthesis method yields a high-quality product with a purity of over 99%.
Scientific Research Applications
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-24-16-15-23(19-7-3-1-4-8-19)26-27(24)18-17-25-32(29,30)22-13-11-21(12-14-22)31-20-9-5-2-6-10-20/h1-16,25H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDYTKZZBGYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


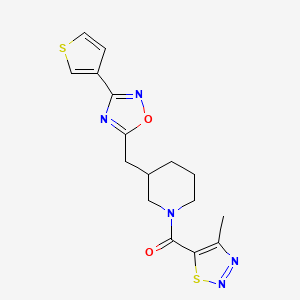
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)
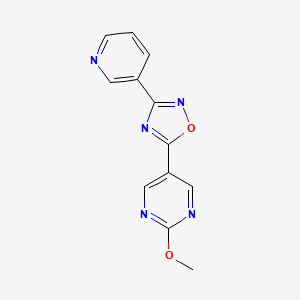

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
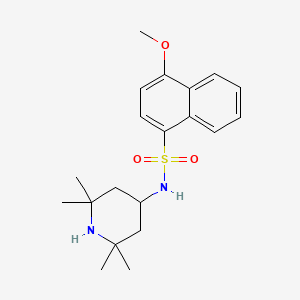
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)


![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)
